
hCA/VEGFR-2-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “hCA/VEGFR-2-IN-3” is an indolinonylbenzenesulfonamide with potential as a dual inhibitor of cancer-associated carbonic anhydrase IX and XII, as well as vascular endothelial growth factor receptor 2. This compound inhibits vascular endothelial growth factor receptor 2 with an IC50 of 358 nanomolar and exhibits high affinity for carbonic anhydrases, evidenced by Ki values of 4.2 nanomolar for carbonic anhydrase IX, 22.9 nanomolar for carbonic anhydrase II, 25.1 nanomolar for carbonic anhydrase I, and 28.0 nanomolar for carbonic anhydrase XII . Additionally, this compound demonstrates antiproliferative activity specifically against breast cancer cells that overexpress vascular endothelial growth factor receptor 2 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hCA/VEGFR-2-IN-3 involves the incorporation of an indolinone moiety into a benzenesulfonamide structure. The synthetic route typically includes the following steps:
Formation of Indolinone Core: The indolinone core is synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound under acidic conditions.
Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting the indolinone core with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and reaction time to maximize yield.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to achieve high purity.
Scalability: Ensuring that the synthetic route is scalable for large-scale production while maintaining consistency in product quality.
化学反应分析
Types of Reactions
hCA/VEGFR-2-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indolinone moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under appropriate conditions to achieve substitution.
Major Products Formed
Oxidation Products: Oxidized derivatives of the indolinone moiety.
Reduction Products: Amine derivatives from the reduction of the sulfonamide group.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
hCA/VEGFR-2-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying dual inhibition mechanisms and structure-activity relationships.
Biology: Investigated for its role in inhibiting carbonic anhydrase and vascular endothelial growth factor receptor 2, which are involved in various physiological processes.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting breast cancer cells that overexpress vascular endothelial growth factor receptor 2.
作用机制
hCA/VEGFR-2-IN-3 exerts its effects by inhibiting both carbonic anhydrase and vascular endothelial growth factor receptor 2. The mechanism involves:
Inhibition of Carbonic Anhydrase: The compound binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the hydration of carbon dioxide.
Inhibition of Vascular Endothelial Growth Factor Receptor 2: The compound binds to the tyrosine kinase domain of vascular endothelial growth factor receptor 2, inhibiting its phosphorylation and subsequent signaling pathways involved in angiogenesis and cell proliferation
相似化合物的比较
Similar Compounds
Regorafenib: A multi-targeted receptor tyrosine kinase inhibitor that also inhibits vascular endothelial growth factor receptor 2.
Nintedanib: A triple vascular kinase inhibitor that targets vascular endothelial growth factor receptors 1, 2, and 3.
Sorafenib: A multikinase inhibitor that targets vascular endothelial growth factor receptor 2 among other kinases
Uniqueness
hCA/VEGFR-2-IN-3 is unique due to its dual inhibitory activity against both carbonic anhydrase and vascular endothelial growth factor receptor 2. This dual inhibition provides a synergistic effect, making it a promising candidate for anticancer therapy, particularly in targeting tumors that overexpress vascular endothelial growth factor receptor 2 .
属性
分子式 |
C24H28N6O6S |
|---|---|
分子量 |
528.6 g/mol |
IUPAC 名称 |
N-[(2-hydroxy-5-methoxy-1H-indol-3-yl)imino]-1-[1-oxo-1-(4-sulfamoylanilino)propan-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C24H28N6O6S/c1-14(22(31)26-16-5-8-18(9-6-16)37(25,34)35)30-11-3-4-15(13-30)23(32)29-28-21-19-12-17(36-2)7-10-20(19)27-24(21)33/h5-10,12,14-15,27,33H,3-4,11,13H2,1-2H3,(H,26,31)(H2,25,34,35) |
InChI 键 |
DFBYCMNIGXMYGK-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)N2CCCC(C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


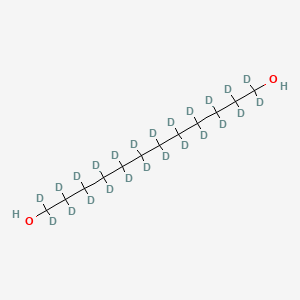
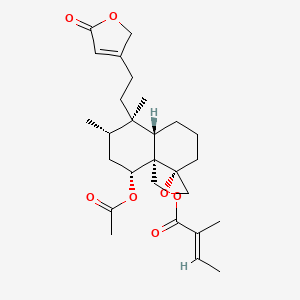
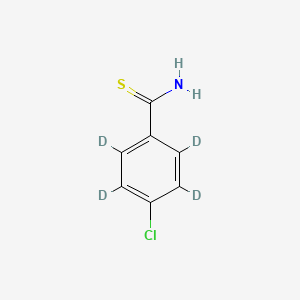
![3-[2-[(1E,3E,5E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B12395390.png)
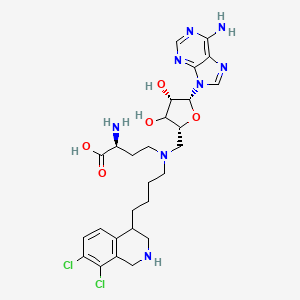

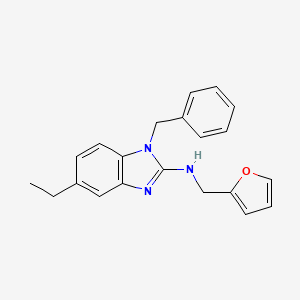
![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12395406.png)
![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395409.png)

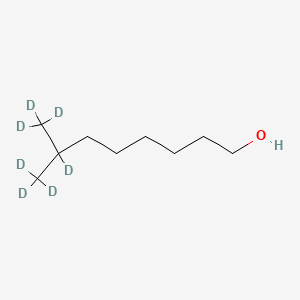

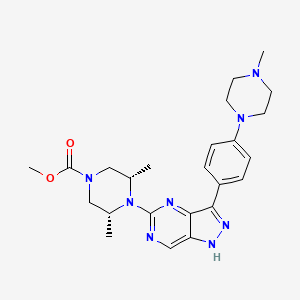
![3-(4-chlorophenyl)-1-[2-[(4-chlorophenyl)carbamoylamino]-1,3-benzothiazol-6-yl]-1-(2-morpholin-4-ylethyl)urea](/img/structure/B12395464.png)
